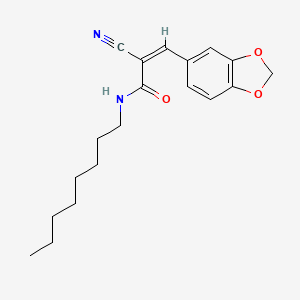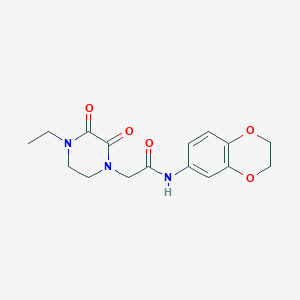![molecular formula C18H15N5OS B2994253 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-72-5](/img/structure/B2994253.png)
7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound that is often explored in chemical, biological, and medicinal research. It features a triazolopyrimidine core structure substituted with benzylthio and methoxyphenyl groups, which can influence its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves a multi-step process:
- Formation of the Triazolopyrimidine Core:
Reacting 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation of the hydrazone with cyanoacetamide, producing a triazolopyrimidine intermediate.
- Thioether Formation:
Nucleophilic substitution reaction where the triazolopyrimidine intermediate is treated with benzylthiol in the presence of a base (such as sodium hydroxide), leading to the formation of the benzylthio group at the 7-position.
Industrial Production Methods
In an industrial setting, the preparation of this compound can involve more efficient and scalable methodologies:
Use of automated synthesizers to handle multi-step reactions.
Optimizing reaction conditions to enhance yields and purity, including controlled temperature, pressure, and solvent choice.
Implementation of green chemistry principles, such as using recyclable solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo a variety of chemical reactions including:
- Oxidation:
Oxidation of the benzylthio group, leading to the formation of sulfoxides or sulfones.
- Reduction:
Reduction of the triazolopyrimidine core, potentially altering the aromaticity and electronic properties.
- Substitution Reactions:
Electrophilic or nucleophilic substitution at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.
Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.
Bases like sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed depend on the specific reaction, such as:
Sulfoxides or sulfones from oxidation.
Reduced derivatives of the triazolopyrimidine core.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for creating more complex molecules.
Biology
Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Explored in drug discovery for its potential pharmacological properties, including as enzyme inhibitors or receptor modulators.
Industry
Utilized in material science for developing novel materials with specific chemical or physical properties.
Mechanism of Action
Mechanism
The mechanism by which 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its benzylthio and methoxyphenyl groups can enhance binding affinity to these targets, influencing biological activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways or signaling receptors.
Pathways involved may include those related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison
Compared to similar triazolopyrimidine derivatives, 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substituents, which can influence its chemical and biological behavior.
Similar Compounds
7-(Methylthio)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
7-(Ethylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
7-(Benzylthio)-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
Properties
IUPAC Name |
7-benzylsulfanyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-9-7-14(8-10-15)23-17-16(21-22-23)18(20-12-19-17)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMXGYUQHKOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
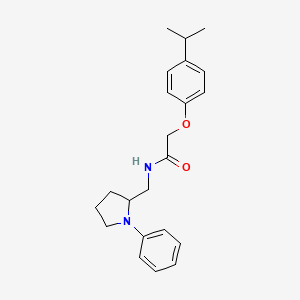
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
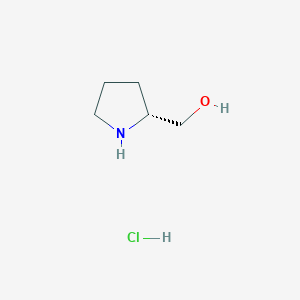
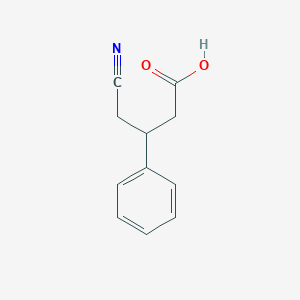
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)
